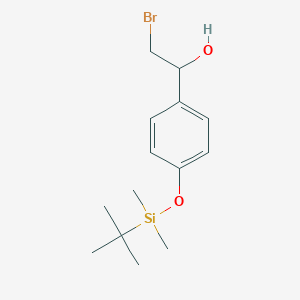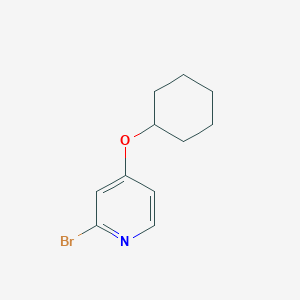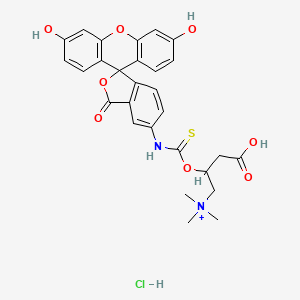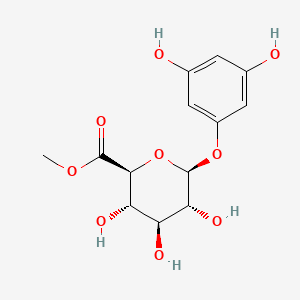![molecular formula C12H20N2O2 B13851833 5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
5-[3-(Dimethylamino)propoxy]-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(Dimethylamino)propoxy]-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a dimethylamino group, a propoxy group, and a methoxy group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Dimethylamino)propoxy]-2-methoxyaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with 3-chloropropyl dimethylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-[3-(Dimethylamino)propoxy]-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
科学的研究の応用
5-[3-(Dimethylamino)propoxy]-2-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of dyes, pigments, and other materials.
作用機序
The mechanism of action of 5-[3-(Dimethylamino)propoxy]-2-methoxyaniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-[3-(dimethylamino)propoxy]aniline
- 8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Uniqueness
5-[3-(Dimethylamino)propoxy]-2-methoxyaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and methoxy groups allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H20N2O2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
5-[3-(dimethylamino)propoxy]-2-methoxyaniline |
InChI |
InChI=1S/C12H20N2O2/c1-14(2)7-4-8-16-10-5-6-12(15-3)11(13)9-10/h5-6,9H,4,7-8,13H2,1-3H3 |
InChIキー |
YCPLRNXFDHXSTJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCOC1=CC(=C(C=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione](/img/structure/B13851760.png)

![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)
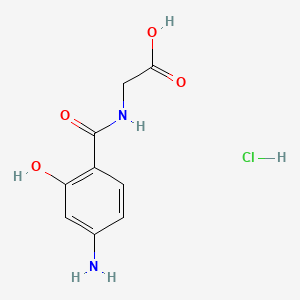

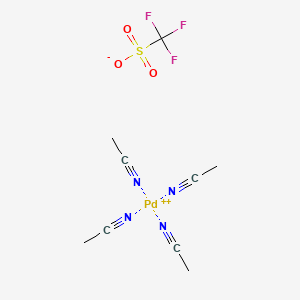
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
